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Abstract
The induction of Forkhead box P3 (Foxp3)+ regulatory T cells (Tregs) is a pivotal strategy for

managing autoimmune diseases and allergies. Traditionally, the differentiation of induced Tregs

(iTregs) is dependent on Transforming Growth Factor-β (TGF-β), a cytokine often counteracted

by pro-inflammatory environments. This whitepaper details the mechanism, quantitative effects,

and experimental validation of AS2863619, a small molecule that induces Foxp3 expression

and promotes the conversion of conventional T cells (Tconv) into suppressive Tregs through a

novel, TGF-β-independent pathway. AS2863619 is a potent, orally active inhibitor of Cyclin-

Dependent Kinase 8 (CDK8) and its paralog, CDK19. By inhibiting these kinases, AS2863619
modulates downstream signaling to activate the master transcription factor Foxp3, enabling the

conversion of even antigen-specific effector and memory T cells into Tregs. This document

provides a comprehensive overview of its mechanism, supporting data, and detailed

experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of CDK8/19
AS2863619 represents a significant departure from traditional Treg induction methods. Its

activity is centered on the inhibition of the mediator kinases CDK8 and CDK19, which

physiologically repress Foxp3 expression in activated T cells.
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The induction of Foxp3 by AS2863619 is:

TGF-β-Independent: The compound effectively induces Foxp3 even when TGF-β signaling is

neutralized.

IL-2-Dependent: The process requires the presence of Interleukin-2 (IL-2), a key cytokine for

Treg survival and function.

TCR Stimulation-Reliant: T cell receptor (TCR) signaling is a prerequisite for the compound's

activity.

Resistant to Inflammatory Cytokines: Unlike TGF-β-mediated induction, the effects of

AS2863619 are not hampered by pro-inflammatory cytokines such as IL-6 or IL-12.

The CDK8/19-STAT5 Signaling Axis
The primary mechanism involves the modulation of the Signal Transducer and Activator of

Transcription 5 (STAT5). In activated T cells, CDK8/19 phosphorylates a serine residue in the

PSP (pro-ser-pro) motif of STAT5, which inactivates it and hinders Foxp3 expression.

AS2863619 inhibits CDK8/19, leading to two critical changes in STAT5:

Suppression of Serine Phosphorylation: Inhibition of CDK8/19 prevents the inactivating

serine phosphorylation on STAT5.

Enhancement of Tyrosine Phosphorylation: This concurrently promotes the activating

phosphorylation of a tyrosine residue in the C-terminal domain of STAT5.

This dual effect maintains STAT5 in a highly active state. Activated STAT5 then translocates to

the nucleus and binds to regulatory regions of the Foxp3 gene, primarily the conserved

noncoding sequence 0 (CNS0), and to a lesser degree the promoter and CNS2 regions. This

binding initiates the transcription of Foxp3 and other essential Treg-related genes, including

Il2ra (CD25), Tnfrsf18 (GITR), Foxo1, Ccr4, and Icos.
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Caption: AS2863619 signaling pathway for Foxp3 induction.
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Quantitative Data Summary
The efficacy of AS2863619 has been quantified through a series of in vitro and in vivo

experiments. The data below is compiled from published research.

Table 1: In Vitro Inhibitory and Induction Activity
Parameter Target/Effect Value Notes

IC₅₀ CDK8 Inhibition 0.61 nM

Demonstrates high-

affinity binding and

potent inhibition.

IC₅₀ CDK19 Inhibition 4.28 nM

Shows strong

selectivity for both

mediator kinases.

EC₅₀ Foxp3 Induction 32.5 nM

Effective

concentration for

inducing Foxp3 in

Tconv cells.

Table 2: In Vitro Effects on T Cells and STAT5 Signaling
T Cell Type Effect of AS2863619 Notes

Naïve CD4⁺ Tconv
Dose-dependent Foxp3

induction

Converts precursor T cells into

Tregs.

Effector/Memory CD4⁺ Tconv
Dose-dependent Foxp3

induction

A key advantage over TGF-β,

which is ineffective on this

population.

CD8⁺ Tconv Foxp3 Induction
Broadens the potential for

immune suppression.

Human CD4⁺ & CD8⁺ Tconv
Substantial enhancement of

FOXP3

Shows cross-species activity

and therapeutic relevance.
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Signaling Parameter Concentration & Time Effect

STAT5 Serine Phosphorylation 1 µM AS2863619 (22 hrs)
Suppression to ~40% of

control

STAT5 Tyrosine

Phosphorylation
1 µM AS2863619 (22 hrs)

Enhancement to ~160% of

control

Table 3: In Vivo Efficacy in Mouse Models
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Model Animal Strain
Dosage &
Administration

Key Outcomes

Antigen-Specific

Induction

DO11.10 TCR

Transgenic
30 mg/kg, oral

- Achieves serum

levels equivalent to

effective in vitro

doses. - No

discernible toxicity. -

Specifically generates

antigen-specific

(KJ1.26⁺) Foxp3⁺ T

cells.

Contact

Hypersensitivity
DNFB-sensitized mice

30 mg/kg, oral, daily

for 2 weeks

- Dampened

secondary

inflammatory

response. - Milder

immune cell infiltration

in the skin. -

Decreased ratio of

IFN-γ⁺ effector cells. -

Specific increase in

KLRG1⁺Foxp3⁺ T

cells.

Autoimmune Disease

Models
(e.g., EAE) 30 mg/kg, oral

- Suppressed disease

progression. -

Increased

KLRG1⁺Foxp3⁺ T

cells and decreased

Th17 cells.

Detailed Experimental Protocols
The following protocols are standardized methodologies for assessing the activity of

AS2863619.

In Vitro Foxp3 Induction in Mouse T Cells
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T Cell Isolation:

Harvest spleens and lymph nodes from mice (e.g., C57BL/6 or Foxp3-reporter strains).

Prepare a single-cell suspension by passing tissue through a 70 µm cell strainer.

Isolate CD4⁺ T cells using a negative selection magnetic bead kit to a purity of >95%.

If desired, further sort into naïve (CD44lowCD62Lhigh) and effector/memory

(CD44highCD62Llow) populations via FACS.

Cell Culture and Stimulation:

Coat a 96-well flat-bottom plate with anti-CD3ε antibody (e.g., 10 µg/mL in PBS) overnight

at 4°C or for 2 hours at 37°C.

Wash plates twice with sterile PBS to remove unbound antibody.

Seed 1-2 x 10⁵ T cells per well in complete T cell medium (RPMI-1640, 10% FBS, 1%

Pen-Strep, 50 µM 2-mercaptoethanol).

Add soluble anti-CD28 antibody (2 µg/mL) and recombinant mouse IL-2 (50 U/mL).

Add AS2863619 at desired final concentrations (e.g., serial dilutions from 1 nM to 1 µM).

Include a vehicle-only (DMSO) control.

Incubation and Analysis:

Culture cells for 72-96 hours at 37°C in 5% CO₂.

Harvest cells and perform intracellular staining for Foxp3 using a commercially available

Foxp3 staining buffer set and a fluorescently-conjugated anti-Foxp3 antibody.

Analyze the percentage of Foxp3⁺ cells within the CD4⁺ gate by flow cytometry.

In Vivo Contact Hypersensitivity (CHS) Model
Sensitization (Day 0):
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Anesthetize mice and shave a small patch (~2 cm²) of abdominal skin.

Apply 25 µL of 0.5% 2,4-dinitrofluorobenzene (DNFB) solution (in a 4:1 acetone:olive oil

vehicle) to the shaved skin. This is the afferent/sensitization phase.

Treatment (Starting Day 1 or as per study design):

Administer AS2863619 (e.g., 30 mg/kg) or vehicle control daily via oral gavage.

Elicitation (Day 5):

Measure the baseline thickness of both ears using a digital micrometer.

Challenge the mice by applying 10 µL of 0.15% DNFB to both sides of the left ear. Apply

vehicle only to the right ear as an internal control. This is the efferent/elicitation phase.

Analysis (Day 6-7):

Measure the ear thickness of both ears 24-48 hours after the challenge.

The magnitude of the CHS response is calculated as the change in ear thickness

(measurement at 24/48h minus baseline measurement) of the DNFB-treated ear minus

the change in the vehicle-treated ear.

For cellular analysis, harvest draining (auricular) lymph nodes and spleens to quantify T

cell populations (e.g., IFN-γ⁺ T cells, Foxp3⁺ T cells) by flow cytometry.
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Day 5
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- Challenge left ear
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Caption: Experimental workflow for the in vivo CHS model.
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Conclusion and Future Directions
AS2863619 is a pioneering compound that validates CDK8 and CDK19 as key negative

regulators of Foxp3 expression. Its ability to induce a Treg phenotype in a TGF-β-independent

manner, particularly within antigen-experienced T cell populations, opens new therapeutic

avenues for a wide range of immunological disorders. The mechanism, centered on the

potentiation of STAT5 signaling, provides a clear and actionable pathway for drug development.

While in vitro-induced Tregs may lack the stable epigenetic modifications of their natural

counterparts, in vivo studies show that AS2863619-induced Tregs can acquire stable Treg-

specific demethylation features at the Foxp3 locus over time. This suggests that transient

treatment with AS2863619 could establish long-term, antigen-specific immune tolerance.

Future research should focus on:

Determining the long-term stability and functionality of AS2863619-induced Tregs in chronic

inflammatory settings.

Investigating the full spectrum of host-derived factors that contribute to the in vivo maturation

and epigenetic stability of these cells.

Exploring combination therapies to potentially enhance the efficacy and stability of the

induced Treg population.

The pharmacological inhibition of CDK8/19 with molecules like AS2863619 offers a promising

and economically viable strategy to generate patient-specific Tregs in vivo, potentially

surpassing the complexities and costs of conventional ex vivo Treg therapies.

To cite this document: BenchChem. [Technical Whitepaper: AS2863619 and its Novel TGF-
β-Independent Mechanism for Foxp3 Induction]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b605613#tgf-independent-induction-of-
foxp3-by-as2863619]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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